BENGHE Methodological & Application

Check Availability & Pricing

Application Note & Protocol: Isolation of Salmon
Pancreas Disease Virus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Introduction Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD), is a
significant pathogen affecting farmed Atlantic salmon and rainbow trout.[1] PD can lead to
substantial economic losses due to high mortality rates, reduced growth, and poor flesh quality.
[2][3] The virus, first isolated in 1995 from PD-affected Atlantic salmon in Ireland, is an
enveloped, single-stranded RNA virus belonging to the Togaviridae family.[4][5][6] The isolation
and propagation of SPDV in susceptible cell lines are fundamental for diagnostic purposes,
vaccine development, and pathogenesis research. This document provides a detailed protocol
for the isolation, propagation, and confirmation of SPDV from fish tissue samples.

Principle The isolation of SPDV relies on the inoculation of a susceptible fish cell line with
processed tissue homogenates from fish suspected of infection. The presence of the virus is
initially indicated by the development of a characteristic cytopathic effect (CPE) in the cell
monolayer. Virus replication is subsequently confirmed and the isolate is identified using
molecular or immunological methods, such as RT-PCR or immunofluorescence assays. The
Chinook salmon embryo cell line, CHSE-214, is commonly used for the primary isolation of
SPDV.[6][7][8]

Materials and Reagents
e Cell Lines:
o Chinook salmon embryo (CHSE-214) cells

o Chum salmon heart (CHH-1) cells (Optional, for faster CPE)
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e Media and Solutions:

o Minimum Essential Medium (MEM) or equivalent

Fetal Bovine Serum (FBS), heat-inactivated

L-Glutamine

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

Labware and Equipment:

75 cm? and 25 cm? cell culture flasks

24-well or 96-well cell culture plates

Sterile centrifuge tubes (15 mL and 50 mL)

Sterile 0.45 pum syringe filters

Tissue homogenizer or stomacher

Refrigerated centrifuge

Inverted microscope

Humidified incubator (15-18°C)

Class Il Biological Safety Cabinet

RNA extraction kit

RT-PCR reagents and thermocycler

Hanks' Balanced Salt Solution (HBSS) or similar transport medium
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Experimental Protocols
Part A: Sample Collection and Processing

Tissue Collection: Aseptically collect tissue samples from recently euthanized, suspect fish.
Key tissues for SPDV isolation include the kidney, heart, and pancreas.[9] Samples should
be placed immediately into a sterile transport medium (e.g., HBSS with antibiotics) on ice.
[10][11]

Homogenization: In a biological safety cabinet, weigh the collected tissues. Prepare a 10%
(w/v) tissue homogenate by adding the tissue to 9 volumes of cold, sterile PBS or cell culture
medium without serum. Homogenize the tissue using a sterile tissue grinder or stomacher
until a uniform suspension is achieved.

Clarification: Transfer the homogenate to a sterile centrifuge tube. Centrifuge at 4,000 x g for
20 minutes at 4°C to pellet cellular debris.

Sterilization: Carefully collect the supernatant. To remove bacterial contaminants, pass the
supernatant through a 0.45 um sterile syringe filter into a new sterile tube. This filtrate is the
inoculum for virus isolation.

Storage: The inoculum can be used immediately or stored at -80°C for later use. Avoid
repeated freeze-thaw cycles.

Part B: Cell Culture and Inoculation

Cell Line Maintenance: Culture CHSE-214 or CHH-1 cells in 75 cmz? flasks using MEM
supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain
the cells at 15-18°C.

Seeding: Once the maintenance flasks reach 80-90% confluency, detach the cells using
trypsin-EDTA. Seed the cells into 25 cm? flasks or 24-well plates at a density that will form a
confluent monolayer within 24-48 hours.

Inoculation: When the cells have formed a confluent monolayer, remove the growth medium.

Wash the monolayer once with sterile PBS.
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 Inoculate the cells with 0.5-1.0 mL (for a 25 cm? flask) of the prepared tissue filtrate.

¢ Allow the virus to adsorb for 1-2 hours at 15°C, gently rocking the flask every 15-20 minutes
to ensure even distribution of the inoculum.

o After adsorption, add fresh maintenance medium (MEM with 2% FBS).

 Incubation: Incubate the inoculated cultures at 15°C.[12] Include a negative control flask
inoculated with sterile PBS or medium only.

Part C: Observation of Cytopathic Effect (CPE)

e Microscopic Examination: Observe the cell monolayers daily using an inverted microscope
for the appearance of CPE.

o CPE Characteristics: SPDV typically causes a lytic type of CPE.[12] Early signs include cell
rounding and increased refractility. As the infection progresses, cells will detach from the
culture surface, leading to the destruction of the monolayer.[13][14]

e Harvesting: When CPE involves 75-90% of the monolayer, the virus can be harvested. This
typically occurs 10-14 days post-inoculation in CHSE-214 cells.[7][8] The culture fluid can be
collected, centrifuged to remove cell debris, and the supernatant stored at -80°C as the viral
stock.

e Subsequent Passages: To increase the viral titer, the harvested virus can be passaged onto
fresh cell monolayers.

Part D: Confirmation of SPDV Isolate

The presence of CPE is presumptive evidence of a viral agent. Confirmation that the isolate is
SPDV must be performed using specific assays.

¢ Reverse Transcription PCR (RT-PCR): Extract total RNA from the supernatant of infected cell
cultures. Use specific primers targeting a conserved region of the SPDV genome (e.g., nspl
or E2 genes) to amplify the viral RNA via RT-PCR.[1][7][15] The presence of a PCR product
of the expected size confirms the presence of SPDV genetic material.
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e Immunological Assays: An immunoperoxidase (IPX) or immunofluorescence assay can be
used for confirmation.[12] This involves fixing the infected cell monolayer and using a
specific monoclonal antibody against an SPDV antigen to detect the virus within the cells.

Data Presentation

The choice of cell line can significantly impact the speed of primary virus isolation.

Time to Initial CPE
Cell Line Cell Type (Days post- References
infection)

Chinook Salmon

CHSE-214 10- 14 [71[8][16]
Embryo

CHH-1 Chum Salmon Heart 6-8 [11[7181[16]

SHK-1 Salmon Head Kidney > 20 [71[8][16]

Table 1: Comparison of different salmonid cell lines for the primary isolation of SPDV (SAV-1).
The CHH-1 cell line has been shown to produce a CPE more rapidly, starting from day 6 post-
infection[1][7][8], making it a useful alternative to CHSE-214 for faster diagnostics.

Visualized Workflow
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SPDV Isolation and Confirmation Workflow
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Figure 1: Workflow for the isolation and confirmation of SPDV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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virus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2369777#how-to-isolate-salmon-pancreas-disease-virus
https://www.benchchem.com/product/b2369777#how-to-isolate-salmon-pancreas-disease-virus
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2369777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2369777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

